2-(1-Aminocyclopentyl)acetamide
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Overview
Description
2-(1-Aminocyclopentyl)acetamide is an organic compound with the molecular formula C7H14N2O It is a derivative of acetamide, where the acetamide group is attached to a cyclopentane ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopentyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ammonia to form 1-aminocyclopentanol, which is then reacted with acetic anhydride to yield this compound. The reaction conditions typically involve heating the reactants under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(1-Aminocyclopentyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for other functionalized molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminocyclohexyl)acetamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-(1-Aminocyclopropyl)acetamide: Contains a cyclopropane ring.
2-(1-Aminocyclobutyl)acetamide: Contains a cyclobutane ring
Uniqueness
2-(1-Aminocyclopentyl)acetamide is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(1-aminocyclopentyl)acetamide |
InChI |
InChI=1S/C7H14N2O/c8-6(10)5-7(9)3-1-2-4-7/h1-5,9H2,(H2,8,10) |
InChI Key |
YFCHBVNKCHRCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)N)N |
Origin of Product |
United States |
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